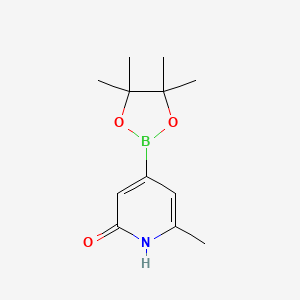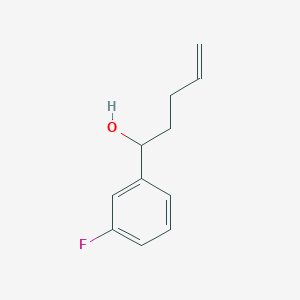![molecular formula C10H11NO2 B13649950 Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically occurs under mild conditions with the use of a base such as triethylamine (Et3N). The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and efficient synthetic routes. For instance, the use of manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues in water has been reported to yield high purity products with excellent chemoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions including:
Oxidation: Direct oxidation using manganese catalysts and t-butyl hydroperoxide (t-BuOOH) in water.
Substitution: Reactions involving nucleophilic substitution where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane or benzyl chloride in the presence of a base like Et3N.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its derivatives have been shown to inhibit protein kinases by binding to the active site and blocking substrate access . The pathways involved typically include signal transduction pathways that regulate cellular processes such as growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Known for its use as a corrosion inhibitor.
6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine: Exhibits biological activities and is used in drug storage packaging.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
ATEDYMWESMEOCN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CCCC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


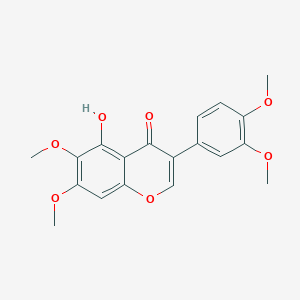
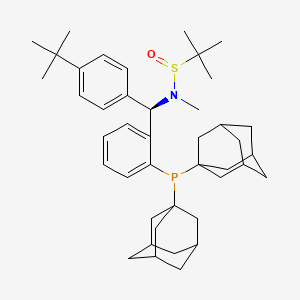

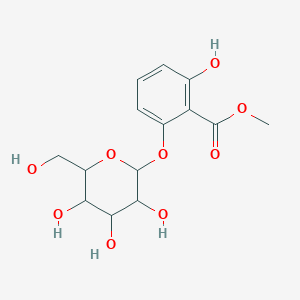
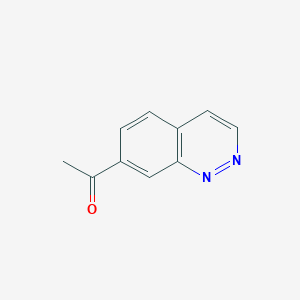


![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
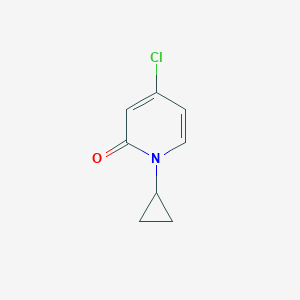
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
